molecular formula C12H16ClN3O2 B7842135 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine

Cat. No.: B7842135
M. Wt: 269.73 g/mol
InChI Key: QNVWSWSEVQQEEP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-(2-Amino-6-nitrophenyl)-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloro-6-nitrophenyl)piperazine: Lacks the ethyl group on the piperazine ring.

    2-Chloro-6-nitrophenol: Contains a hydroxyl group instead of the piperazine ring.

    2-Chloro-6-nitrobenzonitrile: Contains a nitrile group instead of the piperazine ring.

Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine is unique due to the presence of both the nitro and chloro groups on the phenyl ring, combined with the ethyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-14-6-8-15(9-7-14)12-10(13)4-3-5-11(12)16(17)18/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVWSWSEVQQEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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